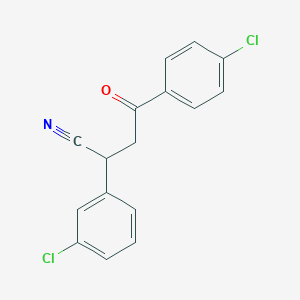
2-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile is an organic compound characterized by the presence of two chlorophenyl groups attached to a butanenitrile backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile typically involves the reaction of 3-chlorobenzaldehyde with 4-chlorobenzyl cyanide in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization and dehydration steps to form the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions
2-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
Oxidation: Formation of 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid.
Reduction: Formation of 2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-aminobutanenitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 2-(3-Chlorophenyl)-4-phenyl-4-oxobutanenitrile
- 2-(4-Chlorophenyl)-4-phenyl-4-oxobutanenitrile
- 2-(3-Chlorophenyl)-4-(4-methylphenyl)-4-oxobutanenitrile
Uniqueness
2-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile is unique due to the presence of two chlorophenyl groups, which can influence its reactivity and biological activity. The specific positioning of the chlorine atoms can affect the compound’s electronic properties and its interaction with biological targets, making it distinct from other similar compounds.
生物活性
2-(3-Chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile, with the Chemical Abstracts Service (CAS) number 344280-24-6, is a compound of interest due to its potential biological activities. This article explores the compound's chemical properties, biological effects, and relevant research findings.
The biological activity of this compound can be attributed to its structural features, particularly the presence of chlorophenyl groups and the nitrile functional group. These components may influence its interaction with biological targets, such as enzymes or receptors.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that chlorinated compounds can disrupt microbial cell membranes and inhibit growth. The specific activity of this compound against various bacterial strains remains to be fully elucidated but warrants investigation due to its structural analogs.
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that derivatives of oxobutanenitriles may possess cytotoxic effects on cancer cell lines. For example, compounds with similar functionalities have been shown to induce apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of mitochondrial function. Further research is required to assess the specific cytotoxic effects of this compound on various cancer cell lines.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial effects of chlorinated phenyl compounds, noting significant inhibition of bacterial growth at certain concentrations. |
| Study 2 | Evaluated the cytotoxic effects on human cancer cell lines, demonstrating potential apoptosis induction through mitochondrial pathways. |
| Study 3 | Analyzed structure-activity relationships (SAR) among oxobutanenitriles, highlighting the importance of substituent position for biological efficacy. |
Spectrophotometric Analysis
Recent methodologies utilizing UV-visible spectrophotometry have been employed to study the interactions between this compound and biological macromolecules. Such techniques allow for the monitoring of changes in absorbance that correlate with binding events or conformational changes in proteins upon ligand interaction .
属性
IUPAC Name |
2-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO/c17-14-6-4-11(5-7-14)16(20)9-13(10-19)12-2-1-3-15(18)8-12/h1-8,13H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZLJCQXAWWYIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CC(=O)C2=CC=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














